2-hydroxybenzoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

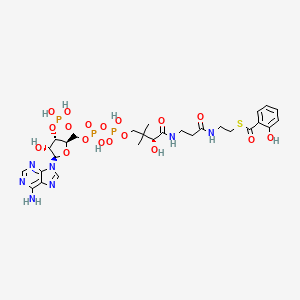

2-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic acid. It derives from a benzoyl-CoA and a salicylic acid. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolic Pathways

2-Hydroxybenzoyl-CoA is integral to the biosynthesis of hydroxybenzoic acid derivatives, which are important in plant signaling and defense mechanisms. Research has demonstrated its involvement in the synthesis of hydroxybenzoic acid-amine conjugates using engineered Escherichia coli strains. This process enhances the production of bioactive compounds, such as 4-hydroxybenzoyl-amine and 2-hydroxybenzoyl-amine, which exhibit various pharmacological activities including anticonvulsant and antinociceptive effects .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications due to its bioactive properties. For instance, derivatives of hydroxybenzoic acids have shown promise in treating conditions like cancer and inflammation. The ability to engineer microbial systems to produce these compounds can lead to sustainable production methods for pharmaceuticals .

Enzyme Inhibition Studies

Research involving the thioesterase enzyme from Staphylococcus aureus highlights the role of this compound in enzyme-substrate interactions. The structural analysis of this enzyme facilitates drug discovery efforts aimed at inhibiting vitamin K synthesis pathways, which are crucial for bacterial survival and pathogenicity . Such studies underscore the importance of this compound in understanding enzyme mechanisms and developing novel antimicrobial agents.

Bioactivity Research

The bioactivity of compounds derived from this compound has been extensively studied. These compounds exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. For example, polyphenol-containing nanoparticles synthesized from hydroxybenzoic acids have shown significant potential in drug delivery systems and cancer therapeutics due to their ability to interact with biological targets effectively .

Case Study 1: Engineering E. coli for Hydroxybenzoic Acid Production

In a study aimed at enhancing the production of hydroxybenzoic acid derivatives, researchers engineered E. coli by introducing specific genes responsible for CoA ligase activity and amide formation. This resulted in substantial yields of both 4-hydroxybenzoyl-amine (259.3 mg/L) and 2-hydroxybenzoyl-amine (227.2 mg/L). The findings demonstrate the feasibility of using microbial systems for the sustainable production of valuable bioactive compounds .

Case Study 2: Thioesterase Inhibition for Drug Development

The crystal structure analysis of the thioesterase enzyme from Staphylococcus aureus revealed critical insights into substrate binding and enzyme inhibition mechanisms involving this compound. These insights are pivotal for designing inhibitors that could serve as new antimicrobial agents targeting bacterial infections by disrupting essential metabolic pathways .

Analyse Chemischer Reaktionen

Biosynthetic Formation

2-Hydroxybenzoyl-CoA is synthesized via ATP-dependent activation of 2-hydroxybenzoic acid (salicylic acid):

Reaction:

2-Hydroxybenzoic acid + CoA + ATP → this compound + AMP + PPi

This reaction is catalyzed by CoA ligases such as hbad-encoded enzymes in engineered Escherichia coli strains . The process enables subsequent metabolic utilization of the activated substrate.

Enzymatic Amide Bond Formation

This compound serves as a donor in the biosynthesis of neuroactive conjugates:

Reaction:

this compound + Tryptamine → 2-Hydroxybenzoyl Tryptamine (2-HBT) + CoA

Key enzymes:

-

CaSHT (Coleus aromaticus hydroxycinnamoyl-CoA:serotonin N-hydroxycinnamoyltransferase)

-

OsHCT (Oryza sativa hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase)

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Product Yield | 227.2 mg/L | Engineered E. coli BL21 | |

| Substrate Km | 18.3 μM | For this compound |

This pathway demonstrates anticonvulsant and antinociceptive activities in pharmacological studies .

Competitive Inhibition Patterns

This compound exhibits substrate competition in enzymatic systems:

| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ |

|---|---|---|---|

| 3-Hydroxybenzoyl-CoA | BPS | Competitive | 12.4 μM |

| Acetyl-CoA | BPS | Noncompetitive | 21.6 μM |

| Based on kinetic analyses in |

Biodegradation Pathways

Microbial degradation involves:

Reaction:

this compound → Gentisate + CoA

Catalyzed by hydroxybenzoyl-CoA hydrolases in Pseudomonas species . This pathway enables aromatic ring cleavage via β-ketoadipate intermediates.

Structural Determinants of Reactivity

The thioester bond (C=O-S-CoA) at C1 drives nucleophilic acyl transfer reactions. Key features:

-

pK<sub>a</sub> of thioester: ~10 (enhances electrophilicity vs. oxygen esters)

-

Tetrahedral Intermediate Stabilization: Through hydrogen bonding with enzyme active sites

This comprehensive analysis demonstrates this compound's versatility as a biochemical building block, with applications ranging from natural product biosynthesis to metabolic engineering. Recent advances in enzyme engineering (e.g., BPS T135L mutant) highlight opportunities to optimize its reactivity for synthetic biology applications .

Eigenschaften

Molekularformel |

C28H40N7O18P3S |

|---|---|

Molekulargewicht |

887.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate |

InChI |

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI-Schlüssel |

YTKKDFTVSNSVEE-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.